molecular formula C18H25N3O3 B240814 N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

Cat. No. B240814
M. Wt: 331.4 g/mol
InChI Key: NXLKREIVNSXQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in several signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in embryonic development and adult tissue homeostasis. Inhibition of GSK-3 by CHIR-99021 has been shown to have significant effects on cellular processes, making it a valuable tool for scientific research.

Mechanism of Action

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea binds to the ATP-binding site of GSK-3 and inhibits its activity. GSK-3 is involved in the phosphorylation of several downstream targets, including β-catenin, which is a key regulator of the Wnt/β-catenin pathway. Inhibition of GSK-3 by N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea leads to the stabilization and accumulation of β-catenin, resulting in the activation of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin pathway, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have other biochemical and physiological effects. It has been shown to promote the survival and proliferation of pancreatic beta cells, which are responsible for insulin production. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has also been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea is its specificity for GSK-3, which allows for the selective inhibition of this kinase without affecting other signaling pathways. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has a long half-life, which allows for sustained inhibition of GSK-3. However, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have off-target effects on other kinases, such as CDK2 and CDK5. Furthermore, the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in cell culture experiments requires the use of dimethyl sulfoxide (DMSO) as a solvent, which can affect cellular processes and lead to non-specific effects.

Future Directions

There are several future directions for the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in scientific research. One potential application is in the development of therapies for neurodegenerative diseases, such as Alzheimer's disease. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to have anti-inflammatory effects, and further research is needed to investigate its potential as a treatment for inflammatory diseases. Finally, the use of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in combination with other small molecule inhibitors may have synergistic effects and lead to the development of more effective therapies for various diseases.

Synthesis Methods

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the protection of the amine and carbonyl groups, followed by the reaction of the protected amine with the protected phenol. The resulting product is then deprotected to yield N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea. The synthesis has been optimized to yield high purity and high yields of N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea.

Scientific Research Applications

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce the differentiation of pluripotent stem cells into specific cell types. N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has also been used to study the Wnt/β-catenin pathway in cancer cells and its potential as a therapeutic target. Additionally, N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been used to investigate the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(morpholine-4-carbonyl)phenyl]urea

InChI

InChI=1S/C18H25N3O3/c22-17(21-10-12-24-13-11-21)14-6-8-16(9-7-14)20-18(23)19-15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H2,19,20,23)

InChI Key

NXLKREIVNSXQFV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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